PF-04781340
Beschreibung
PF-04781340 (Compound 7) is a tetrasubstituted pyridine derivative belonging to the pyrido[3,4-d]azepine class, designed as a potent and selective agonist of the 5-HT2C receptor . It demonstrates high binding affinity (Ki = 3 nM) and functional potency (EC50 = 9 nM) at the 5-HT2C receptor, with selectivity over the 5-HT2B subtype, a critical feature to mitigate cardiovascular risks associated with 5-HT2B activation . Its pharmacokinetic profile includes low P-glycoprotein (P-gp) efflux (efflux ratio [ER] = 2.8), supporting central nervous system (CNS) penetration and oral bioavailability, as evidenced by preclinical in vivo studies .
Eigenschaften
CAS-Nummer |
1648726-56-0 |
|---|---|
Molekularformel |
C17H21N3 |
Molekulargewicht |
267.37 |
IUPAC-Name |
3-Benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine |
InChI |
InChI=1S/C17H21N3/c1-18-17-16-8-10-19-9-7-14(16)12-15(20-17)11-13-5-3-2-4-6-13/h2-6,12,19H,7-11H2,1H3,(H,18,20) |
InChI-Schlüssel |
HFAURKSQTSLTBO-UHFFFAOYSA-N |
SMILES |
CNC1=NC(CC2=CC=CC=C2)=CC3=C1CCNCC3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PF-04781340; PF 04781340; PF04781340; |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues in the Pyrido[3,4-d]azepine Series
Pyrimidine Compound 6
- Receptor Activity : Like PF-04781340, this compound exhibits potent 5-HT2C agonism but lacks detailed selectivity data over 5-HT2B .
- CNS Penetration : Demonstrates a P-gp ER of 2.7, comparable to this compound (ER = 2.8), indicating similar blood-brain barrier permeability .
- Preclinical Utility : Achieved robust CNS exposure in animal models, validating the azepine scaffold’s suitability for CNS-targeted therapies .
Aminopyridine 13
- Structural Note: A byproduct formed during the ammonia cascade cyclization step in this compound’s synthesis.
Functional Comparators: 5-HT2C Antagonists
SB 242084 Hydrochloride
Loxapine
Cross-Class Comparisons: H3 Receptor Antagonists
Non-imidazole H3 Antagonists (e.g., Pyrrolidine Derivatives)
- Target Specificity : Act on histamine H3 receptors, unrelated to 5-HT2C, but share CNS penetrance goals .
- ADME Challenges : Variable lipophilicity impacts pharmacokinetics, unlike this compound’s optimized P-gp profile .
Data Tables
Table 1: Pharmacological and Pharmacokinetic Profiles
| Compound | Target/Mechanism | Ki/EC50 (nM) | Selectivity (5-HT2C vs. 5-HT2B) | P-gp ER | CNS Penetration |
|---|---|---|---|---|---|
| This compound | 5-HT2C agonist | 3 (Ki), 9 (EC50) | High selectivity | 2.8 | High |
| Pyrimidine Compound 6 | 5-HT2C agonist | Not reported | Not reported | 2.7 | High (preclinical) |
| SB 242084 | 5-HT2C antagonist | Potent (Ki unreported) | N/A | Not reported | High |
| Loxapine | 5-HT2/D4 antagonist | Strong affinity | Low selectivity for 5-HT2C | Not reported | Moderate |
Research Findings and Implications
- Selectivity Advantage: this compound’s 5-HT2C vs. 5-HT2B selectivity reduces off-target risks, a limitation in non-selective agonists like earlier azepines .
- P-gp Optimization : Its low ER (2.8) aligns with CNS drug criteria, outperforming compounds with ER >3 that face efflux-related bioavailability issues .
- Therapeutic Potential: Unlike antagonists (e.g., SB 242084), this compound’s agonist activity may address disorders like obesity or depression through 5-HT2C activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
